molecular formula C15H11N3S2 B2673436 2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine CAS No. 946381-11-9

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine

Cat. No. B2673436
CAS RN: 946381-11-9
M. Wt: 297.39
InChI Key: TWVFSFUPAOANIJ-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazolo[4,5-d]pyridazine derivative that has been synthesized using different methods.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety aims to explore their use as antibacterial agents. Such efforts have led to the creation of compounds with significant antibacterial activity, highlighting the potential of these chemical frameworks in developing new antibiotics (Azab, Youssef, & El-Bordany, 2013).

Antitumor and Anticancer Potential

Research into certain derivatives of pyrido-1,2-thiazines has revealed significant antitumor activity in vitro against various human tumor cell lines. This underscores the potential of thiazolo[4,5-d]pyridazine derivatives in cancer therapy, offering a promising avenue for developing new anticancer drugs (Malinka, Kaczmarz, & Redzicka, 2004).

Antimicrobial Activity

Syntheses of new compounds incorporating the thiazolo[4,5-d]pyridazine skeleton have shown a broad spectrum of antibacterial activity. These findings suggest that modifying the thiazolo[4,5-d]pyridazine core could yield potent antimicrobial agents, which is crucial given the rising rates of antibiotic resistance (Faidallah et al., 2013).

properties

IUPAC Name

2-methyl-7-phenyl-4-prop-2-ynylsulfanyl-[1,3]thiazolo[4,5-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S2/c1-3-9-19-15-13-14(20-10(2)16-13)12(17-18-15)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVFSFUPAOANIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC#C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine

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